![molecular formula C8H6N4O2 B3275248 3-(3-nitrophenyl)-1H-1,2,4-triazole CAS No. 6219-53-0](/img/structure/B3275248.png)
3-(3-nitrophenyl)-1H-1,2,4-triazole
Overview
Description
The compound “3-(3-nitrophenyl)-1H-1,2,4-triazole” belongs to a class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Chemical Reactions Analysis
Nitrobenzenes, such as “3-(3-nitrophenyl)-1H-1,2,4-triazole”, can exhibit behaviors such as solvatochromism, and their reactions with various reagents can lead to diverse products.Scientific Research Applications
Pharmaceutical Chemistry
3-(3-nitrophenyl)-1H-1,2,4-triazole has shown potential in pharmaceutical chemistry due to its diverse biological activities. It is being researched for its antimicrobial, antifungal, and antiviral properties. The compound’s ability to inhibit specific enzymes and interact with microbial cell walls makes it a promising candidate for developing new antibiotics and antifungal agents .
Coordination Chemistry
In coordination chemistry, 3-(3-nitrophenyl)-1H-1,2,4-triazole is used as a ligand to form metal complexes. These complexes are studied for their unique structural properties and potential applications in catalysis. The triazole ring’s nitrogen atoms can coordinate with various metal ions, leading to the formation of stable and catalytically active complexes .
Material Science
This compound is also explored in material science for its potential in creating advanced materials. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and resistance to degradation. Researchers are investigating its use in developing high-performance materials for industrial applications .
Organic Synthesis
3-(3-nitrophenyl)-1H-1,2,4-triazole is valuable in organic synthesis as a building block for creating more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and other organic compounds .
Bioconjugation and Biofunctionalization
In the field of bioconjugation, this compound is used to modify biomolecules such as proteins and nucleic acids. Its functional groups allow for the attachment of various biomolecules, facilitating the creation of bioconjugates for diagnostic and therapeutic applications. This is particularly useful in developing targeted drug delivery systems and biosensors .
Nonlinear Optical Materials
3-(3-nitrophenyl)-1H-1,2,4-triazole is studied for its nonlinear optical properties. These properties are crucial for applications in photonics and optoelectronics, such as optical switching, data storage, and telecommunications. The compound’s ability to exhibit high-order nonlinear optical behavior makes it a candidate for developing advanced optical materials .
Future Directions
Mechanism of Action
Target of Action
Related compounds such as 2-(3-nitrophenyl)acetic acid have been found to target penicillin g acylase in escherichia coli .
Mode of Action
It’s possible that it interacts with its targets in a similar way to related compounds, causing changes in the function of the target proteins and impacting cellular processes .
Biochemical Pathways
For instance, 2-(3-NITROPHENYL)ACETIC ACID has been found to affect pathways related to Penicillin G acylase .
Result of Action
Related compounds have been found to cause changes in the function of target proteins, which can impact various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3-nitrophenyl)-1H-1,2,4-triazole. Factors such as pH, temperature, and the presence of other compounds can impact the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
5-(3-nitrophenyl)-1H-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-3-1-2-6(4-7)8-9-5-10-11-8/h1-5H,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXJRVLVLGGYPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295187 | |
Record name | 5-(3-Nitrophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-nitrophenyl)-1H-1,2,4-triazole | |
CAS RN |
6219-53-0 | |
Record name | 5-(3-Nitrophenyl)-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6219-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Nitrophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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